7-Deaza-7-aminomethyl-guanine

Beschreibung

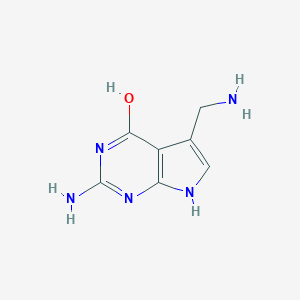

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-(aminomethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-1-3-2-10-5-4(3)6(13)12-7(9)11-5/h2H,1,8H2,(H4,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYMBLGOKYDGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(NC2=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301343549 | |

| Record name | 7-Aminomethyl-7-carbaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Aminomethyl-7-carbaguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011690 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69251-45-2 | |

| Record name | 7-Aminomethyl-7-carbaguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301343549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 7 Deaza 7 Aminomethyl Guanine

Initial Steps from Guanosine-5′-triphosphate (GTP)

The journey from the ubiquitous purine (B94841) nucleotide GTP to the modified base preQ1 begins with an enzymatic reaction that is also a key step in the biosynthesis of other essential metabolites.

Role of GTP Cyclohydrolase I (FolE)

The first committed step in the biosynthesis of 7-deazaguanine (B613801) derivatives is catalyzed by GTP Cyclohydrolase I (GCHI), encoded by the folE gene. nih.govuni-goettingen.deunam.mx This enzyme facilitates the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate (H2NTP). nih.govasm.org This reaction is not exclusive to queuosine (B110006) biosynthesis; it is a shared initial step with the metabolic pathways leading to the production of tetrahydrofolate (THF) and biopterin (B10759762) (BH4). nih.govasm.org The involvement of FolE in queuosine biosynthesis has been confirmed in various bacteria, including Escherichia coli. nih.govtheseed.org Interestingly, some prokaryotes possess a distinct class of GCHI enzymes, known as GCYH-IB (encoded by folE2), which can also perform this initial conversion. nih.govuni-goettingen.de

Elucidation of Early Pathway Intermediates

Following the formation of H2NTP, the pathway diverges from folate and biopterin synthesis. Early radiolabeling experiments were instrumental in establishing GTP as the primary precursor for 7-deazapurines. nih.gov These studies demonstrated the loss of the C8 atom of guanine (B1146940) during its incorporation into queuosine, a process analogous to the initial steps of pteridine (B1203161) and folic acid synthesis. nih.gov The identification of 7,8-dihydroneopterin triphosphate as a key intermediate solidified the understanding of the early stages of this intricate biosynthetic route. asm.org

Formation of 7-Cyano-7-deazaguanine (preQ0)

The pathway then proceeds through a series of unique enzymatic reactions to form the central intermediate, 7-cyano-7-deazaguanine, also known as preQ0. nih.govasm.org This molecule serves as a critical branching point, being a precursor for various 7-deazaguanine-containing natural products. asm.org

Enzymatic Conversion by QueC (7-cyano-7-deazaguanine synthase)

The final step in the formation of preQ0 is catalyzed by the enzyme 7-cyano-7-deazaguanine synthase, or QueC. ebi.ac.ukwikipedia.orguniprot.org This ATP-dependent enzyme facilitates the conversion of 7-carboxy-7-deazaguanine (B3361655) (CDG) into preQ0. uniprot.orgmdpi.com The reaction mechanism of QueC is complex, involving the formation of a 7-amido-7-deazaguanine (ADG) intermediate. asm.orgmdpi.com This process consumes two molecules of ATP; one for the generation of the ADG intermediate and another for its subsequent processing into preQ0. asm.org The gene encoding QueC is found in a wide range of prokaryotic genomes. ebi.ac.uk

Contribution of QueD and QueE Enzymes

Preceding the action of QueC are two other essential enzymes: QueD and QueE. The enzyme 6-carboxytetrahydropterin synthase (QueD) acts on H2NTP to produce 6-carboxy-5,6,7,8-tetrahydropterin (CPH4). nih.govmdpi.com Subsequently, 7-carboxy-7-deazaguanine synthase (QueE), a member of the radical SAM superfamily of enzymes, catalyzes the conversion of CPH4 to 7-carboxy-7-deazaguanine (CDG). asm.orgnih.gov This step involves a significant and unusual rearrangement of the carbon skeleton. nih.gov The sequential action of FolE, QueD, QueE, and QueC constitutes the four-step pathway for the de novo synthesis of preQ0 from GTP. asm.orgresearchgate.net

Reduction of preQ0 to 7-Deaza-7-aminomethyl-guanine (preQ1)

The final transformation in this specific biosynthetic pathway is the reduction of the nitrile group of preQ0 to a primary amine, yielding this compound (preQ1). This reaction is catalyzed by the NADPH-dependent enzyme preQ0 reductase, also known as QueF. nih.govmdpi.comnih.gov This enzymatic step is noteworthy as it represents a rare example of a biological nitrile reduction. asm.org The discovery of QueF's function was initially challenging due to its sequence homology to GTP cyclohydrolases, leading to the incorrect hypothesis that it was involved in the initial step of the pathway. nih.gov However, further in vitro and in vivo studies conclusively demonstrated its role as a nitrile reductase. nih.govpnas.org

Catalysis by QueF (preQ0 oxidoreductase, EC 1.7.1.13)

The enzymatic conversion of preQ0 to preQ1 is catalyzed by NADPH-dependent 7-cyano-7-deazaguanine reductase, commonly known as QueF. uniprot.orgnih.gov This enzyme is also referred to as preQ0 oxidoreductase and carries the Enzyme Commission (EC) number 1.7.1.13. nih.govenzyme-database.org QueF facilitates the reduction of the nitrile group of preQ0 to a primary amine, yielding preQ1. nih.govnih.gov This reaction is a significant step in the queuosine biosynthetic pathway. enzyme-database.org

Initially, QueF was misannotated as a GTP cyclohydrolase I based on sequence homology. nih.govenzyme-database.org However, further research clarified its function as a nitrile reductase. nih.gov The enzyme is highly specific for its natural substrate, preQ0. uniprot.org While it can reduce the analog 5-cyanopyrrolo[2,3-d]pyrimidin-4-one with lower efficiency, it does not act on various other aliphatic, aromatic, benzylic, and heterocyclic nitriles. uniprot.org

The QueF enzyme belongs to the T-fold structural superfamily, which also includes GTP cyclohydrolase I. ebi.ac.uknih.gov There are two main types of QueF proteins: unimodular and bimodular. nih.gov In the unimodular form, found in organisms like Bacillus subtilis, the NADPH binding site and catalytic residues are on the same domain. nih.govoup.com In contrast, the bimodular form has these functions separated into two domains. nih.gov The kinetic parameters for QueF from Escherichia coli show a Michaelis constant (KM) for preQ0 of less than 1.5 µM and a catalytic rate (kcat) of 0.1268 sec⁻¹. uniprot.org

| Enzyme Characteristics | Description | References |

| Enzyme Name | NADPH-dependent 7-cyano-7-deazaguanine reductase; QueF; preQ0 oxidoreductase | uniprot.orgnih.gov |

| EC Number | 1.7.1.13 | nih.govenzyme-database.orggenome.jp |

| Reaction | 7-cyano-7-deazaguanine (preQ0) + 2 NADPH + 2 H⁺ → 7-aminomethyl-7-deazaguanine (preQ1) + 2 NADP⁺ | enzyme-database.orghmdb.ca |

| Substrate Specificity | Highly specific for preQ0 | uniprot.org |

| Structural Superfamily | T-fold | ebi.ac.uknih.gov |

| Kinetic Parameters (E. coli) | KM for preQ0 < 1.5 µM; kcat = 0.1268 sec⁻¹ | uniprot.org |

NADPH-Dependent Mechanistic Aspects

The QueF enzyme possesses a specific binding motif for NADPH. nih.gov This distinguishes it from its structural homolog, FolE (GTP cyclohydrolase I), which has a zinc-binding motif instead. nih.gov The binding of NADPH is crucial for the catalytic activity of QueF, providing the necessary electrons for the reduction of the nitrile group. oup.comuniprot.org The mechanism is a key example of a nitrile reduction in a natural biosynthetic pathway. nih.gov Following its formation, preQ1 is inserted into the wobble position of specific tRNAs by the enzyme tRNA-guanine transglycosylase (TGT). nih.govnih.gov

| Mechanistic Details | Description | References |

| Electron Donor | NADPH | nih.govnih.gov |

| Stoichiometry | 2 molecules of NADPH are consumed per molecule of preQ0 reduced. | enzyme-database.orggenome.jp |

| Reaction Type | Four-electron reduction of a nitrile to a primary amine. | nih.gov |

| Enzyme Cofactor Binding | QueF has a specific NADPH binding motif. | nih.gov |

| Pathway Context | The reaction is a late step in the biosynthesis of queuosine, preceding the insertion of preQ1 into tRNA. | nih.govebi.ac.uk |

Incorporation and Post Synthetic Modification of 7 Deaza 7 Aminomethyl Guanine in Nucleic Acids

Integration into Transfer RNA (tRNA)

The initial step in the utilization of 7-deaza-7-aminomethyl-guanine is its insertion into specific tRNA molecules. This process is catalyzed by the enzyme tRNA-guanine transglycosylase (TGT).

tRNA-Guanine Transglycosylase (TGT, EC 2.4.2.29) Activity

tRNA-guanine transglycosylase (TGT) is the key enzyme responsible for incorporating the queuine (B138834) precursor, this compound (preQ₁), into tRNA. nih.govsemanticscholar.org In bacteria, TGT functions as a homodimer and exchanges the genetically encoded guanine (B1146940) base with preQ₁. pnas.org Eukaryotic TGTs, on the other hand, are heterodimeric and directly insert the fully modified queuine base, which is obtained as a micronutrient from the diet and gut microbiota. pnas.orgplos.orgazadyne.com The reaction catalyzed by TGT involves the cleavage of the glycosidic bond of guanosine (B1672433) at position 34 of the tRNA and the subsequent insertion of the 7-deazaguanine (B613801) derivative. plos.org

Specificity for tRNA Wobble Position 34 (GUN Anticodons)

TGT exhibits remarkable specificity for the first position of the anticodon, known as the wobble position (position 34), in tRNAs with GUN anticodons. nih.govnih.gov These tRNAs are specific for the amino acids asparagine, aspartic acid, histidine, and tyrosine. nih.govebi.ac.uktheseed.org The enzyme recognizes a specific structural motif within the anticodon loop of the tRNA, which includes a U₃₃G₃₄U₃₅ sequence within a 7-membered loop. nih.govazadyne.com This ensures that the modification occurs only in the appropriate tRNAs, thereby maintaining the fidelity of protein synthesis.

Enzymatic Mechanism of Guanine Base Exchange

The enzymatic mechanism of TGT is a transglycosylation reaction that proceeds via a "ping-pong" kinetic model, involving a covalent enzyme-tRNA intermediate. nih.govplos.org The process can be broken down into the following key steps:

Nucleophilic Attack: A catalytic aspartate residue in the active site of TGT attacks the C1' atom of the ribose at position 34 of the tRNA. ebi.ac.ukacs.org

Guanine Release: This attack leads to the cleavage of the N-glycosidic bond, releasing the original guanine base. ebi.ac.uk

Covalent Intermediate Formation: A covalent bond is formed between the aspartate residue of the enzyme and the ribose of the tRNA. ebi.ac.ukacs.org

preQ₁ Binding and Insertion: The incoming this compound (preQ₁) then binds to the active site. Its N9 atom, after deprotonation, performs a nucleophilic attack on the C1' of the ribose, displacing the aspartate and forming the new glycosidic bond. ebi.ac.ukdrugbank.com

This double-displacement mechanism ensures the efficient and specific exchange of guanine for preQ₁. drugbank.comrcsb.org

Phylogenetically Distinct TGT Subtypes in Bacteria, Archaea, and Eukarya

TGT enzymes are found across all three domains of life, but they have evolved into distinct subtypes with different substrate specificities. nih.govplos.orgoup.com

Bacterial TGT: These enzymes are typically homodimers and specifically incorporate this compound (preQ₁) into the wobble position of tRNA. pnas.orgasm.org

Eukaryotic TGT: Eukaryotic TGTs are heterodimeric complexes, consisting of a catalytic subunit (QTRT1) and a non-catalytic partner (QTRT2). azadyne.com They directly insert the hypermodified base queuine, which eukaryotes salvage from their environment. nih.govplos.org Kinetic studies have shown that eukaryotic TGTs have a higher affinity for queuine and a lower affinity for preQ₁ compared to their bacterial counterparts. nih.govnih.gov

Archaeal TGT: Archaeal TGTs represent another distinct class. They insert a different 7-deazaguanine analog, 7-cyano-7-deazaguanine (preQ₀), into position 15 of the D-loop of most archaeal tRNAs, where it is further modified to archaeosine (B114985). nih.govtheseed.orgoup.com

Phylogenetic and kinetic analyses support the divergent evolution of these TGTs, each adapting to recognize its specific heterocyclic and tRNA substrates. nih.govsemanticscholar.orgnih.gov

Further Modifications of tRNA-Incorporated this compound

Once this compound is incorporated into the tRNA, it serves as a precursor for the synthesis of the even more complex nucleoside, queuosine (B110006).

Biosynthesis of Queuosine (Q) in Bacteria and Eukaryotes

In both bacteria and eukaryotes, the ultimate product of this modification pathway is queuosine (Q), a 7-deazaguanosine (B17050) derivative with a cyclopentenediol moiety attached to the aminomethyl group. nih.gov

The biosynthesis of queuosine from the tRNA-incorporated preQ₁ involves a series of enzymatic steps that occur on the tRNA molecule itself. nih.govnih.gov In bacteria, two additional enzymes are required to convert the preQ₁-modified tRNA into the final Q-modified tRNA. nih.govdrugbank.com The first of these enzymes is an S-adenosylmethionine-dependent tRNA-ribosyltransferase-isomerase (QueA), which adds a ribosyl group that is then rearranged. ebi.ac.uknih.gov

Biosynthesis of Archaeosine (G+) in Archaea

Archaeosine (G+), a complex hypermodified nucleoside, is a signature modification found almost exclusively in the transfer RNA (tRNA) of Archaea. theseed.orgasm.orgnih.gov It is typically located at position 15 in the dihydrouridine loop (D-loop), where it is believed to contribute to the structural stability of tRNA. theseed.orgresearchgate.netresearchgate.net The biosynthesis of Archaeosine is a multi-step enzymatic pathway that begins with Guanosine-5'-triphosphate (GTP) as the initial precursor. nih.govasm.org

The pathway diverges from that of other metabolites like folate after the initial step catalyzed by GTP cyclohydrolase I (FolE). nih.gov A key intermediate, 7-cyano-7-deazaguanine (preQ₀), is synthesized from GTP. theseed.orgnih.gov This preQ₀ base is the central precursor that is inserted into the tRNA chain. nih.govresearchgate.net

The insertion is catalyzed by a specialized enzyme known as archaeal tRNA-guanine transglycosylase (ArcTGT). researchgate.netnih.govresearchgate.netebi.ac.uk This enzyme facilitates a base-exchange reaction, where it removes the guanine base at position 15 of the tRNA and inserts the preQ₀ base without breaking the phosphodiester backbone. nih.govresearchgate.netebi.ac.uk

Incorporation into Deoxyribonucleic Acid (DNA)

Identification of 7-Deazaguanine Derivatives in DNA

For a long time, 7-deazaguanine modifications like Archaeosine and Queuosine were thought to be exclusive to tRNA. asm.orgnih.gov However, recent discoveries have revealed that these derivatives are also present in the DNA of phylogenetically diverse bacteria and bacteriophages. nih.govpnas.orgnih.gov This finding was prompted by the identification of large gene clusters containing homologs of tRNA guanosine transglycosylase genes, specifically a family called tgtA5, alongside genes for preQ₀ synthesis and DNA metabolism. pnas.orgnih.govoup.com

This led to the hypothesis that 7-deazaguanine derivatives were being inserted into DNA. pnas.org Using mass spectrometry-based analysis, researchers confirmed this by detecting 2'-deoxy-preQ₀ and another derivative, 2'-deoxy-7-amido-7-deazaguanosine (dADG), in the DNA of Salmonella enterica serovar Montevideo, which contains the gene cluster. pnas.orgoup.com These modifications were absent in related bacteria lacking the cluster. pnas.org

Further research has expanded the list of 7-deazaguanine derivatives found in the DNA of various phages to eight distinct modifications, including 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ₁), and 2'-deoxy-7-formamidino-7-deazaguanosine (dG+). asm.orgoup.comnih.gov The presence of these bases in DNA is considered a defense mechanism, particularly for phages, to protect their genomes from the host bacterium's restriction enzymes. oup.combiorxiv.org

Role of DpdA (Guanine Transglycosylase Subgroup) in DNA Modification

The key enzyme responsible for incorporating 7-deazaguanine derivatives into DNA belongs to the DpdA family of proteins. pnas.orgoup.com DpdA is a paralog of the tRNA-guanine transglycosylase (TGT) enzyme but is adapted to use DNA as its substrate. nih.govoup.com The genes for DpdA (originally annotated as tgtA5) are found within the dpd (7-deazapurine in DNA) gene clusters that also encode the machinery for synthesizing the precursor bases. pnas.orgnih.gov

DpdA functions as a DNA transglycosylase, catalyzing the exchange of a guanine base in the DNA for a 7-deazaguanine precursor, most commonly preQ₀. asm.orgoup.comnih.gov Unlike some of its tRNA-modifying counterparts, the bacterial DpdA enzyme often requires a partner protein, DpdB, for its activity. asm.orgoup.com DpdB has an essential ATPase activity, meaning the base insertion process is dependent on energy from ATP hydrolysis. nih.govoup.comresearchgate.netresearchgate.net

The DpdA family is diverse and has been categorized into several subgroups (DpdA1, DpdA2, DpdA3, DpdA4) based on sequence and substrate specificity. asm.orgoup.combiorxiv.orgnih.gov For instance, DpdA1 enzymes from certain E. coli phages are specific for preQ₀, while the DpdA4 from an archaeal virus is specific for preQ₁. asm.orgoup.com This diversity allows for the incorporation of a range of different deazaguanine derivatives into the DNA of various bacteria and phages. asm.orgnih.gov

Mechanisms of DNA Base Exchange and Insertion

The incorporation of 7-deazaguanine derivatives into DNA is a post-replication modification event. oup.combiorxiv.orgnih.gov The mechanism involves a base exchange reaction catalyzed by the DpdA/DpdB complex, which does not break the phosphodiester backbone of the DNA. nih.govresearchgate.netnih.gov

The process can be summarized in the following steps:

Precursor Synthesis : The cell first synthesizes the 7-deazaguanine precursor base, such as 7-cyano-7-deazaguanine (preQ₀), from GTP. nih.govoup.com

Recognition and Binding : The DpdA/DpdB enzyme complex recognizes and binds to a specific sequence on the DNA. For example, the DpdA1 from phage CAjan recognizes 'GA' and 'GGC' sequences, replacing the first guanine. asm.orgoup.com

Base Exchange : DpdA, with the assistance of ATP hydrolysis by DpdB, excises the target guanine base from the DNA strand. nih.govnih.gov It then inserts the preQ₀ precursor into the resulting apurinic site. oup.comnih.gov The proposed chemical mechanism involves key aspartate residues in the DpdA active site that facilitate the cleavage of the original glycosidic bond and the formation of the new one with the incoming precursor base. nih.gov

Further Modification : Once incorporated, the initial precursor can be further modified. For example, the DpdC enzyme, acting independently of DpdA/B, can convert the inserted preQ₀ into 7-amido-7-deazaguanine (ADG). oup.comnih.govnih.gov

This enzymatic process represents a sophisticated evolutionary adaptation, repurposing an RNA modification system for use in DNA, likely as a form of epigenetic control or defense. nih.govpnas.org

Characterization of Novel DNA-Encoded Deazaguanine Derivatives (e.g., mdPreQ1, fdPreQ1)

Research into phage genomics has led to the discovery of several previously unknown 7-deazaguanine derivatives in DNA. asm.orgoup.combiorxiv.orgnih.gov Among these novel modifications are 7-(methylamino)methyl-7-deazaguanine (mdPreQ₁) and 7-(formylamino)methyl-7-deazaguanine (fdPreQ₁). oup.combiorxiv.orgnih.gov

These derivatives represent further modifications of the more common precursor, 7-aminomethyl-7-deazaguanine (preQ₁). Their identification has expanded the known chemical diversity of DNA modifications. oup.comresearchgate.net The proposed biosynthetic pathway for these novel derivatives involves the initial synthesis and insertion of preQ₁ into the DNA, followed by enzymatic modification. oup.com

Scientists have predicted and, in some cases, validated the enzymes responsible for these final modification steps:

dPreQ1 methyltransferase (DpdM) : This enzyme is predicted to catalyze the methylation of the preQ₁ base already in the DNA to form mdPreQ₁. The DpdM enzyme was experimentally validated and found to have a unique protein fold not previously seen in nucleic acid methylases. oup.combiorxiv.orgnih.gov

dPreQ1 formyltransferase (DpdN) : This enzyme is proposed to be responsible for the formylation of the preQ₁ base in DNA to yield fdPreQ₁. oup.combiorxiv.orgnih.gov

The discovery of these derivatives and their associated biosynthetic enzymes highlights the ongoing evolutionary "arms race" between phages and their bacterial hosts, where novel DNA modifications serve as a crucial tool for phages to evade host defense systems. oup.comresearchgate.net

Data Tables

Table 1: Key Enzymes in Deazaguanine Pathways

| Enzyme/Complex | Function | Pathway | Substrate |

|---|---|---|---|

| ArcTGT | Inserts preQ₀ into tRNA | Archaeosine Biosynthesis | tRNA, preQ₀ |

| ArcS | Converts preQ₀-tRNA to G+-tRNA | Archaeosine Biosynthesis | preQ₀-tRNA |

| DpdA | Inserts deazaguanine derivatives into DNA | DNA Modification | DNA, preQ₀/preQ₁ |

| DpdB | ATPase, assists DpdA activity | DNA Modification | ATP |

| DpdC | Converts preQ₀-DNA to ADG-DNA | DNA Modification | preQ₀-DNA |

| DpdM | Methylates preQ₁ in DNA | DNA Modification | preQ₁-DNA |

| DpdN | Formylates preQ₁ in DNA | DNA Modification | preQ₁-DNA |

Table 2: Identified 7-Deazaguanine Derivatives in DNA

| Abbreviation | Full Chemical Name | Found In |

|---|---|---|

| dPreQ₀ | 2'-deoxy-7-cyano-7-deazaguanosine | Bacteria, Phages |

| dADG | 2'-deoxy-7-amido-7-deazaguanosine | Bacteria, Phages |

| dPreQ₁ | 2'-deoxy-7-aminomethyl-7-deazaguanosine | Phages |

| dG+ | 2'-deoxy-7-formamidino-7-deazaguanosine | Phages |

| dDG | 2'-deoxy-7-deazaguanine | Phages |

| dCDG | 2'-deoxy-7-carboxy-7-deazaguanine | Phages |

| mdPreQ₁ | 2'-deoxy-7-(methylamino)methyl-7-deazaguanine | Phages |

| fdPreQ₁ | 2'-deoxy-7-(formylamino)methyl-7-deazaguanine | Phages |

Biological Functions and Regulatory Roles of 7 Deaza 7 Aminomethyl Guanine Derivatives

Translational Regulation and Fidelity

The modification of guanine (B1146940) to queuosine (B110006) at the anticodon's first position (position 34) in tRNAs for asparagine, aspartic acid, histidine, and tyrosine is a key determinant of translational accuracy and efficiency. wikipedia.orgnih.gov This modification directly influences how the genetic code is read and translated into proteins.

The presence of queuosine in the tRNA anticodon loop significantly enhances the fidelity of the translation process. medscape.com Queuosine modification promotes the accurate decoding of codons, particularly those ending in uridine (B1682114) (U) versus cytosine (C). frontiersin.org Studies have shown that tRNAs with an unmodified guanosine (B1672433) (G) at the wobble position have a preference for decoding C-ending codons through standard Watson-Crick pairing, leading to less efficient reading of U-ending codons. nih.govfrontiersin.org Queuosine-modified tRNAs, however, can read both U- and C-ending codons with more equal efficiency, thereby reducing codon bias. frontiersin.orgnih.gov

This modification is also crucial for maintaining the correct reading frame during translation. The absence of queuosine can lead to ribosomal stalling at NAU codons and increases the likelihood of +1 frameshifting, where the ribosome shifts its reading frame by one nucleotide, resulting in the synthesis of a non-functional protein. nih.govresearchgate.net By ensuring proper decoding, queuosine contributes to both the speed and accuracy of protein synthesis. nih.govoup.com The lack of queuosine has been linked to reduced virulence in certain pathogenic bacteria, highlighting its importance in cellular function. nih.govportlandpress.com

Table 1: Research Findings on Queuosine's Impact on Translation

| Finding | Organism/System Studied | Implication |

| Queuosine enhances decoding speed and tunes decoding accuracy. oup.com | Mammals | Ensures efficient and correct protein synthesis, critical for cellular homeostasis. |

| Lack of Q-modification leads to ribosome stalling at NAU codons. nih.gov | Eukaryotic systems | Q is required for the efficient and proper decoding of codons that do not have a perfect cognate anticodon. |

| Q-modification prevents +1 frameshifting during ribosome decoding. nih.govresearchgate.net | General | Maintains the integrity of the genetic code by preventing errors in the reading frame. |

| Unmodified G34 tRNAs prefer C-ending codons over U-ending codons. frontiersin.org | E. coli | Queuosine modification reduces this codon bias, allowing for more uniform translation rates. |

| Q-tRNA levels can trigger the unfolded protein response. embopress.org | Human cell lines, Mice | Deregulation of translation speed due to queuine (B138834) depletion can lead to cellular stress. |

Queuosine is located at the wobble position of the tRNA anticodon, which pairs with the third base of the mRNA codon. wikipedia.org Modifications at this position are known to expand or restrict codon recognition capabilities. nih.gov The complex structure of queuosine, a 7-deazaguanine (B613801) derivative, alters the geometry of the anticodon loop, making it more rigid. nih.govoup.com

This structural constraint influences the interaction with mRNA codons. An unmodified guanosine at this position (G34) pairs strongly with cytosine (C) but forms a less stable "wobble" pair with uridine (U). The presence of queuosine (Q34) modifies these pairing properties. It stabilizes the interaction with U-ending codons and slightly destabilizes the interaction with C-ending codons, resulting in a more balanced recognition of both NAC and NAU codons (where N is any nucleotide). nih.govoup.com This modulation of codon-anticodon affinity is a key mechanism by which queuosine ensures higher fidelity and efficiency in translation. nih.gov Computational modeling suggests that the queuosine-modified anticodon loop is less flexible, which prevents the improper positioning that could lead to misreading. nih.gov

Beyond its role in decoding, queuosine contributes to the structural integrity and stability of tRNA molecules. tRNA modifications are generally important for proper tRNA folding and stability. nih.govportlandpress.com Evidence suggests that queuosine-modified tRNAs are more resistant to degradation.

For example, in the protist Dictyostelium discoideum, tRNAAsp and tRNATyr levels were found to be two-fold higher in cells supplied with queuine (the base of queuosine). nih.gov When RNA synthesis was inhibited, these two tRNAs remained stable in queuine-containing cells but were degraded in queuine-lacking cells. nih.gov This indicates that the modification enhances the stability of these specific tRNAs. nih.gov Furthermore, queuosine modifications have been shown to protect their cognate tRNAs from cleavage by angiogenin, an enzyme involved in tRNA degradation during stress responses. nih.gov The regulation of tRNA turnover is a critical aspect of cellular metabolism, and queuosine appears to play a role in the differential stability of the tRNAs it modifies. portlandpress.comnih.gov

Gene Expression Control via Riboswitches

In many bacteria, the biosynthesis and transport of preQ₁, a direct precursor to queuosine, are regulated by a class of RNA elements known as riboswitches. wikipedia.org These are structured non-coding regions, typically located in the 5' untranslated region (5' UTR) of messenger RNAs (mRNAs), that directly bind to small molecule metabolites to control the expression of downstream genes. wikipedia.orgnih.gov

Three distinct classes of preQ₁ riboswitches have been identified in bacteria: preQ₁-I, preQ₁-II, and preQ₁-III. wikipedia.orgribocentre.org The preQ₁-I riboswitch is notable for having one of the smallest known aptamer domains—the specific region that binds the ligand—ranging from just 25 to 45 nucleotides. wikipedia.orgribocentre.org These riboswitches are cis-acting elements found upstream of genes involved in the queuosine biosynthesis pathway, such as the queCDEF operon. ribocentre.orgnih.gov

The preQ₁-II riboswitch is found upstream of genes predicted to be transporters of preQ₁. ribocentre.org All three classes of preQ₁ riboswitches function by sensing the intracellular concentration of preQ₁. When preQ₁ levels are high, it binds to the riboswitch aptamer, leading to a conformational change in the RNA structure that ultimately represses gene expression. wikipedia.org This creates a negative feedback loop, ensuring that the cell does not overproduce the precursor.

The binding of preQ₁ to its riboswitch can regulate gene expression at either the transcriptional or translational level, depending on the specific mechanism encoded in the mRNA's expression platform. wikipedia.orgnih.gov

Transcriptional Control: In transcriptional riboswitches, such as the one found in Bacillus subtilis, the ligand-free mRNA forms a secondary structure called an anti-terminator. nih.govh1.co This structure allows RNA polymerase to continue transcribing the full-length mRNA. However, when preQ₁ binds to the aptamer, it induces a conformational change that stabilizes an alternative structure: a terminator hairpin. nih.govwikipedia.org This terminator structure causes the RNA polymerase to dissociate from the DNA template, prematurely halting transcription in a process known as attenuation. wikipedia.orgh1.co

Translational Control: In translational riboswitches, like the one from Thermoanaerobacter tencongensis, the regulatory mechanism targets the initiation of protein synthesis. nih.gov In the absence of preQ₁, the Shine-Dalgarno (SD) sequence—the ribosome binding site on the mRNA—is accessible to the ribosome. pnas.org Upon binding of preQ₁, the riboswitch refolds into a pseudoknot structure that sequesters the SD sequence, making it inaccessible to the ribosome. nih.govpnas.org This blockage prevents the initiation of translation, thereby turning the gene "off". nih.govwikipedia.org

Table 2: Mechanisms of PreQ₁ Riboswitch Action

| Control Level | Mechanism | Key RNA Structures | Outcome of PreQ₁ Binding | Example Organism |

| Transcriptional | Ligand binding stabilizes a terminator hairpin, causing premature transcription termination. nih.govwikipedia.org | Anti-terminator, Terminator | Gene expression is turned OFF. | Bacillus subtilis nih.gov |

| Translational | Ligand binding sequesters the Shine-Dalgarno (ribosome binding) sequence, blocking translation initiation. nih.govwikipedia.org | Pseudoknot | Gene expression is turned OFF. | Thermoanaerobacter tencongensis nih.gov |

Ribozyme Activity of PreQ1 Class-I Riboswitches

PreQ1 Class-I riboswitches are cis-acting regulatory elements found in the 5'-untranslated regions of bacterial messenger RNA (mRNA) that control the expression of genes involved in the biosynthesis of queuosine, a hypermodified nucleoside. wikipedia.orgnih.gov The ligand for these riboswitches is preQ1, or 7-aminomethyl-7-deazaguanine, an intermediate in the queuosine biosynthesis pathway. wikipedia.orgnih.gov

The "activity" of the PreQ1 Class-I riboswitch is not a catalytic or enzymatic (ribozyme) activity in the traditional sense of RNA-mediated cleavage or ligation. Instead, its activity is regulatory, functioning as a molecular switch that changes its conformation upon binding to preQ1. wikipedia.org This conformational change, in turn, modulates gene expression at either the transcriptional or translational level. wikipedia.org

In the absence of preQ1, the riboswitch typically adopts a conformation that allows for gene expression. wikipedia.org This "on" state can involve the formation of an anti-terminator hairpin, which permits transcription to proceed. wikipedia.org Upon binding of preQ1 to the aptamer region of the riboswitch, the RNA undergoes a significant structural rearrangement. wikipedia.org This leads to the formation of a terminator hairpin, which prematurely halts transcription, effectively turning gene expression "off". wikipedia.org

At the translational level, the binding of preQ1 can induce a conformational change that sequesters the Shine-Dalgarno sequence, the ribosomal binding site on the mRNA. ribocentre.org This prevents the ribosome from initiating translation, thus inhibiting protein synthesis. ribocentre.org The PreQ1-I riboswitch is noted for having an exceptionally small aptamer domain, the region that binds the ligand. wikipedia.org The binding of preQ1 induces the formation of a compact H-type pseudoknot structure, which is the basis for its regulatory activity. wikipedia.org

| Regulatory Mechanism | State in Absence of preQ1 | State in Presence of preQ1 | Outcome of preQ1 Binding |

| Transcriptional Control | Anti-terminator hairpin forms | Terminator hairpin forms | Premature termination of transcription |

| Translational Control | Shine-Dalgarno sequence is accessible | Shine-Dalgarno sequence is sequestered | Inhibition of translation initiation |

Nucleic Acid-Based Defense Mechanisms

Derivatives of 7-deazaguanine, including 7-aminomethyl-7-deazaguanine, are integral to nucleic acid-based defense mechanisms in both bacteria and the bacteriophages that infect them. These modifications serve as a form of epigenetic information, allowing for the discrimination between "self" and "non-self" DNA.

In some bacteria, 7-deazaguanine derivatives are components of restriction-modification (R-M) systems. These systems protect the bacterium from foreign DNA, such as that from invading bacteriophages. The bacterium modifies its own DNA by incorporating these altered bases at specific recognition sites. This modification marks the DNA as "self" and protects it from cleavage by the bacterium's own restriction endonucleases.

The enzymes responsible for this modification are a family of tRNA guanosine transglycosylase paralogs. These enzymes, along with genes for the synthesis of 7-cyano-7-deazaguanine (preQ0), a precursor to other 7-deazaguanine derivatives, are often found in gene clusters associated with DNA metabolism. The incorporation of these modified bases into the bacterial genome is a key step in the modification aspect of the R-M system.

Bacteriophages have co-opted the use of 7-deazaguanine derivatives as a counter-defense mechanism against bacterial R-M systems. Phages can modify their own genomic DNA with derivatives such as 2'-deoxy-7-aminomethyl-7-deazaguanine (dPreQ1). This modification serves as a protective shield, rendering the phage DNA resistant to a wide variety of the host bacterium's restriction enzymes.

Genetic studies have demonstrated that the insertion of 7-deazaguanine bases into the phage genome is essential for protecting the phage DNA from host restriction. This anti-restriction strategy is a critical component of the ongoing evolutionary arms race between bacteria and bacteriophages.

Structural and Mechanistic Insights into 7 Deaza 7 Aminomethyl Guanine Interactions

Protein-Ligand Complex Studies

7-Deaza-7-aminomethyl-guanine, also known as pre-queuosine base 1 (preQ1), is a crucial intermediate in the biosynthesis of queuosine (B110006), a hypermodified nucleoside found in the anticodon of specific tRNAs. nih.govnih.gov The interaction of preQ1 with the enzyme tRNA-guanine transglycosylase (TGT) is a key step in this pathway. nih.govdrugbank.com

While detailed crystallographic data for a TGT-preQ1 complex is not extensively detailed in the provided research, the mechanism of action is well-established. TGT enzymes catalyze the exchange of a guanine (B1146940) base in the tRNA anticodon loop for preQ1. drugbank.com This reaction proceeds via a covalent enzyme-RNA intermediate. drugbank.com Studies on homologous enzymes, such as DpdA which also performs a transglycosylation reaction involving a 7-deazaguanine (B613801) derivative, provide insights into the structural basis of this activity. nih.gov The crystal structure of DpdA, for instance, has been determined and helps to identify catalytically essential active site residues involved in the reaction. nih.gov

The catalytic cycle of TGT with preQ1 involves significant conformational changes and precise active site dynamics. The process occurs through a double-displacement mechanism. drugbank.com

Mechanism of TGT with preQ1:

Nucleophilic Attack: A nucleophilic residue in the TGT active site attacks the C1' carbon of the ribose at position 34 of the target tRNA.

Guanine Ejection: This attack leads to the cleavage of the N-glycosidic bond and the ejection of the original guanine base, forming a covalent enzyme-RNA intermediate. drugbank.com

preQ1 Binding and Deprotonation: The incoming preQ1 base binds to the active site. A proton acceptor residue in the active site then deprotonates the preQ1.

Second Nucleophilic Attack: The deprotonated preQ1 performs a nucleophilic attack on the C1' carbon of the ribose in the covalent intermediate.

Product Formation: This second attack results in the formation of the modified tRNA containing preQ1 and the regeneration of the free enzyme. drugbank.com

This multi-step process necessitates precise positioning and dynamic conformational adjustments within the TGT active site to accommodate the tRNA substrate, eject the guanine, and subsequently bind and incorporate the preQ1 base.

Nucleic Acid Structural Perturbations

The incorporation of this compound into DNA duplexes has been a subject of detailed study to understand how modifications in the major groove affect DNA structure and stability.

The replacement of guanine's N7 atom with a carbon atom to form 7-deazaguanine (c7G) eliminates a major groove cation binding site, which has a destabilizing effect on the DNA duplex, primarily due to a reduction in the folding enthalpy. nih.govnih.gov In stark contrast, the addition of a cationic aminomethyl group at the 7-position (7amG) restores and can even enhance the stability of the DNA duplex compared to the unmodified version. nih.gov

This stabilization is attributed to favorable enthalpic contributions to the free energy of duplex formation. nih.gov A study incorporating 7-aminomethyl-7-deaza-2′-deoxyguanosine (7amG) into a self-complementary DNA duplex demonstrated that this modification stabilized two 5'-neighboring base pairs (A4:T9 and G3:C10) with respect to the exchange of their imino protons with the solvent. nih.govnih.gov The equilibrium constant for the opening of these neighboring base pairs was observed to decrease in the modified duplex, confirming their increased stability. nih.govnih.gov

| Modification | Effect on DNA Duplex Stability | Thermodynamic Basis |

| 7-deazaguanine (c7G) | Destabilizing | Reduced enthalpy contribution from loss of major groove cation binding site. nih.gov |

| 7-aminomethyl-7-deazaguanine (7amG) | Stabilizing (restores or exceeds stability of unmodified DNA) | Favorable enthalpic contribution from the tethered major groove cation. nih.govacs.org |

| 7-hydroxymethyl-7-deazaguanine (7hmG) | Destabilizing | Demonstrates the critical role of the cationic charge for stabilization. nih.govacs.org |

The stabilization afforded by 7-aminomethyl-7-deazaguanine is directly linked to the introduction of a tethered positive charge into the major groove of the DNA. nih.govacs.org High-resolution structures of DNA have shown that monovalent cations often localize in the major groove near guanine residues. nih.gov The 7amG modification creates an intramolecular model for this phenomenon. nih.gov

Molecular dynamics and NMR studies reveal that the cationic aminomethyl group is positioned in the major groove, in the plane of its corresponding base pair. nih.govacs.org The tethered amine is located approximately 2.8 Å from the major groove face of the modified guanine. nih.govacs.org Crucially, this positively charged group does not form salt bridges with the anionic phosphodiester backbone, as the nearest phosphate (B84403) oxygen is over 5 Å away. nih.gov The stabilization is therefore not driven by entropy from the release of electrostricted ions, but rather by favorable enthalpic contributions from the localized cation in the major groove. nih.govacs.org

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and restrained Molecular Dynamics (rMD) simulations has provided a detailed structural model of DNA duplexes containing 7-aminomethyl-7-deazaguanine (7amG). nih.govacs.org

The average structure derived from these calculations shows a standard right-handed B-DNA duplex. nih.govacs.org Key findings from these studies are summarized below:

| Structural Feature | Observation from MD/NMR Studies |

| Overall Structure | The duplex maintains a right-handed helical structure. acs.org |

| Aminomethyl Group Position | Located in the major groove, in the plane of the X:C base pair. nih.govacs.org |

| Distance from Base | The cationic amine is ~2.8 Å from the major groove face of the modified guanine. nih.gov |

| Base Pairing | Watson-Crick base pairing remains intact at the modification site and throughout the duplex. acs.org |

| Base Stacking | The modification does not substantially alter base stacking interactions with neighboring base pairs. acs.org |

| Backbone Interactions | The tethered amine does not form salt bridges with the phosphate backbone or hydrogen bonds with flanking bases. nih.govnih.gov |

NMR spectroscopy experiments as a function of temperature confirmed the increased stability of the duplex. The imino proton resonance of the modified guanine remained sharp even at elevated temperatures (55 °C), and the imino protons of adjacent base pairs were also stabilized against exchange with water, indicating a more stable local structure. nih.govnih.gov

Enzymatic Reaction Mechanisms at the Molecular Level

The modification of nucleic acids by inserting 7-deazaguanine derivatives involves sophisticated enzymatic machinery. At the heart of these processes are enzymes that catalyze the exchange of a genetically encoded guanine for a modified base precursor. The molecular mechanisms underpinning these reactions, particularly for tRNA-guanine transglycosylase (TGT) and the DNA modification complex DpdA/DpdB, reveal elegant strategies of biocatalysis.

Double-Displacement Mechanism of TGT

The enzyme tRNA-guanine transglycosylase (TGT) is responsible for replacing the guanine at the wobble position (position 34) of specific tRNAs with queuine (B138834) precursors, such as 7-aminomethyl-7-deazaguanine (preQ1). In eubacteria, this reaction proceeds through a double-displacement mechanism, also known as a ping-pong kinetic mechanism. researchgate.netnih.govyoutube.com This mechanism is characterized by a two-step process where the enzyme acts as an intermediate carrier of a substrate group.

The catalytic cycle begins with the binding of the tRNA substrate to the TGT enzyme. A nucleophilic residue in the enzyme's active site, specifically a conserved aspartate, attacks the C1' atom of the ribose at position 34 of the tRNA. researchgate.net This attack leads to the cleavage of the N-glycosidic bond, releasing the encoded guanine base. oup.com Concurrently, a covalent enzyme-tRNA intermediate is formed. researchgate.net

Once the guanine has dissociated, the second substrate, the queuine precursor preQ1, can enter the active site. A general base in the active site, also proposed to be an aspartate residue, facilitates the deprotonation of the incoming preQ1. researchgate.net This activates preQ1 for a nucleophilic attack on the C1' of the ribose, which is still covalently attached to the enzyme. This second displacement breaks the enzyme-RNA bond and forms a new glycosidic bond between the ribose and preQ1, completing the base exchange. The modified tRNA is then released from the enzyme.

Interestingly, while eubacterial TGT follows a ping-pong mechanism, the eukaryotic counterpart operates via a distinct 'sequential bi-bi' mechanism. oup.comrsc.org In a sequential mechanism, both substrates (in this case, the queuine base and the tRNA) must bind to the enzyme to form a ternary complex before any products are released. oup.comlibretexts.org

| Feature | Eubacterial TGT | Eukaryotic TGT |

| Kinetic Mechanism | Ping-Pong (Double-Displacement) researchgate.netyoutube.com | Sequential Bi-Bi oup.comrsc.org |

| Intermediate | Covalent Enzyme-tRNA intermediate researchgate.net | Ternary Enzyme-Substrate Complex oup.comlibretexts.org |

| Substrate Binding Order | tRNA binds, guanine is released, then preQ1 binds researchgate.net | Queuine binds, followed by tRNA oup.com |

ATPase Activity Associated with DNA Modification (e.g., DpdB)

While TGT modifies tRNA, a homologous system exists for the modification of DNA, involving the proteins DpdA and DpdB. DpdA is a transglycosylase that shares structural similarities with TGT and is responsible for inserting 7-deazaguanine derivatives into DNA. However, a key distinction of this DNA modification system is its dependence on the ATPase activity of a partner protein, DpdB.

The transglycosylation reaction catalyzed by DpdA, which involves the exchange of a guanine base in DNA for a precursor like 7-cyano-7-deazaguanine (preQ0), is strictly dependent on the hydrolysis of ATP by DpdB. researchgate.net ATP is converted to ADP and inorganic phosphate (Pi) during the reaction, indicating that the energy released from ATP hydrolysis is essential for the base exchange process to occur. researchgate.net

DpdB functions as a robust ATPase, and its activity is significantly enhanced in the presence of both the DpdA enzyme and the target DNA molecule. researchgate.net This suggests a coordinated mechanism where the binding of the DpdA-DNA complex stimulates the ATPase function of DpdB. The energy derived from ATP hydrolysis may be used to drive conformational changes within the DpdA/DpdB/DNA complex, possibly facilitating local DNA unwinding or creating a catalytically competent state required for DpdA to access the target guanine and perform the transglycosylation reaction. researchgate.net This coupling of ATPase activity with a transglycosylase represents a critical mechanistic feature for modifying the more structurally constrained DNA substrate compared to the more flexible tRNA anticodon loop.

| Enzyme/Complex | Function | Energy Dependence | Key Characteristics |

| DpdA | DNA-guanine transglycosylase | Dependent on DpdB's ATPase activity | Homologous to TGT; exchanges guanine in DNA for 7-deazaguanine precursors. |

| DpdB | ATPase | Hydrolyzes ATP to ADP + Pi researchgate.net | ATPase activity is enhanced by the presence of DpdA and DNA. researchgate.net |

| DpdA/DpdB System | DNA Modification | ATP Hydrolysis researchgate.net | The guanine exchange reaction is coupled to and dependent on the energy from ATP hydrolysis. researchgate.net |

Synthetic Strategies and Chemical Biology Applications of 7 Deaza 7 Aminomethyl Guanine

Chemical Synthesis of 7-Deaza-7-aminomethyl-guanine and Derivatives

The synthesis of this compound, also known as pre-queuosine 1 (preQ1), and its derivatives is crucial for exploring their roles in biological systems and for developing new biotechnological tools. beilstein-journals.orgbeilstein-journals.org PreQ1 is a natural product and a key precursor in the biosynthesis of the hypermodified tRNA nucleoside, queuosine (B110006). beilstein-journals.orgbeilstein-journals.org

Development of Robust Synthetic Routes

Robust and efficient synthetic pathways are essential for producing preQ1 and its analogs for research purposes. One effective strategy involves starting from readily available precursors and employing a series of chemical transformations to construct the target molecule.

Specifically, a divergent synthesis has been developed for 7-aminomethyl-7-deazapurines, including preQ1. beilstein-journals.orgresearchgate.net This route starts with the key intermediates preQ0 and its 2,6-diamino counterpart (DPQ0), which both contain a nitrile moiety. beilstein-journals.orgresearchgate.net These intermediates are reduced to their corresponding 7-formyl-7-deazapurine forms. beilstein-journals.orgresearchgate.net Subsequent reductive amination yields the desired aminomethyl group. beilstein-journals.orgresearchgate.net This multi-step process provides a flexible and efficient way to produce preQ1 and related compounds. rsc.orgrsc.org

| Starting Material | Key Transformation | Final Product | Overall Yield | Reference |

| 7-cyano-7-deazaguanine (preQ0) | Reduction of nitrile | This compound (preQ1) | 43% | beilstein-journals.org |

| preQ0 / DPQ0 | Reduction to 7-formyl, then reductive amination | preQ1 / DPQ1 | Not specified | beilstein-journals.orgresearchgate.net |

Synthesis of O6-Alkylated PreQ1 Derivatives

The synthesis of O6-alkylated preQ1 derivatives has gained significant attention due to their potential as cofactors and tools for RNA labeling. beilstein-journals.orgnih.govbeilstein-journals.org A robust synthetic route for this class of compounds starts from N2-pivaloyl-protected 6-chloro-7-cyano-7-deazaguanine. beilstein-journals.orgnih.govbeilstein-journals.org

The key steps in this synthesis are:

Substitution: The 6-chloro group is substituted with the desired alcoholate. beilstein-journals.orgnih.govbeilstein-journals.org

Reduction of the Cyano Group: Transforming the 7-cyano substituent into the aminomethyl group proved to be a challenging step. beilstein-journals.orgnih.govbeilstein-journals.org This was overcome by a hydration reaction sequence on a soluble dimethoxytritylated precursor, proceeding through an in situ oxime formation. beilstein-journals.orgnih.govbeilstein-journals.org

| Derivative | Starting Material | Key Steps | Overall Yield | Reference |

| m6preQ1 | N2-pivaloyl-protected 6-chloro-7-cyano-7-deazaguanine | Substitution with methoxide, hydration sequence for cyano reduction | 30% | nih.gov |

| e6preQ1 | N2-pivaloyl-protected 6-chloro-7-cyano-7-deazaguanine | Substitution with ethoxide, hydration sequence for cyano reduction | 23% | nih.gov |

| bn6preQ1 | N2-pivaloyl-protected 6-chloro-7-cyano-7-deazaguanine | Substitution with benzoxide, hydration sequence for cyano reduction | 34% | nih.gov |

Preparation of Electrophile-Tethered Analogs

The development of preQ1 analogs tethered to electrophilic groups has opened new avenues for covalent RNA labeling and drugging. beilstein-journals.orgresearchgate.netnih.gov These reactive ligands can form irreversible covalent bonds with their target RNA aptamers. beilstein-journals.orgresearchgate.netnih.gov

A divergent synthetic route has been established to create these electrophile-tethered analogs with flexibility in linker length and the nature of the electrophile. beilstein-journals.orgnih.gov The synthesis identifies 7-formyl-7-deazapurine intermediates as key branching points. beilstein-journals.orgresearchgate.net These aldehydes are readily derivatized to their aminomethyl-modified counterparts via reductive amination. beilstein-journals.orgresearchgate.net This process allows for the introduction of various handles, such as hydroxyalkyl groups, which can be further converted to haloalkyl or mesyloxyalkyl functionalities. beilstein-journals.orgresearchgate.netnih.gov

For instance, haloalkyl- and mesyloxyalkyl-modified preQ1 ligands have been synthesized. researchgate.netnih.gov The synthesis of a bromoalkyl-preQ1 derivative was achieved in a two-step sequence, while the corresponding mesylate required four steps. nih.gov Another derivative, a bis(3-bromopropyl)-modified ligand, was generated by reacting preQ1 with bis(3-hydroxypropyl)amine, followed by treatment with hydrobromic acid. beilstein-journals.org These synthetic strategies provide a toolkit of reactive preQ1 analogs capable of covalently modifying RNA. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Applications in Synthetic Biology and Biotechnology

The unique properties of this compound and its derivatives have led to their use in developing innovative tools for synthetic biology and biotechnology, particularly for RNA labeling and modification. beilstein-journals.orgbeilstein-journals.orgnih.govbeilstein-journals.orgnih.gov

Development of RNA Labeling Tools

The high affinity and selectivity of the interaction between preQ1 and its corresponding riboswitch aptamer make it an excellent system for developing RNA labeling tools. nih.gov Derivatives of preQ1 have been successfully used for the fluorescent labeling of RNA. oup.com For example, an under-modified E. coli tRNA containing 7-(aminomethyl)-7-deazaguanosine (B12065839) was specifically labeled with dansyl chloride. oup.com

Furthermore, the discovery that a preQ1 class-I riboswitch can act as a ribozyme has opened up new possibilities. beilstein-journals.orgnih.govbeilstein-journals.org This riboswitch can utilize O6-alkylated preQ1 derivatives as cofactors, paving the way for the development of novel RNA labeling strategies based on this scaffold. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net By engineering the preQ1 ligand, various probes, including fluorophores and biotin, can be attached to RNA molecules containing the aptamer sequence. escholarship.org

Electrophile-tethered preQ1 analogs are particularly powerful for covalent RNA labeling. beilstein-journals.orgresearchgate.netnih.gov These molecules are designed to bind to the preQ1 riboswitch aptamer and then form a permanent covalent bond, providing a robust method for tagging specific RNA molecules. beilstein-journals.orgresearchgate.netnih.gov This approach has been termed RNA transglycosylation at guanosine (B1672433) (RNA-TAG) and utilizes a bacterial tRNA guanine (B1146940) transglycosylase (TGT) enzyme to incorporate preQ1 derivatives into RNA. escholarship.org

| Labeling Strategy | Key Component(s) | Application | Reference |

| Fluorescent Labeling | Dansyl chloride, preQ1-containing tRNA | Specific fluorescent tagging of tRNA | oup.com |

| RNA-TAG | TGT enzyme, preQ1 derivatives (e.g., preQ1-biotin) | Covalent labeling and affinity purification of RNA | escholarship.org |

| Covalent Labeling | Electrophile-tethered preQ1 analogs, preQ1 riboswitch aptamer | Irreversible, site-specific RNA labeling | beilstein-journals.orgresearchgate.netnih.gov |

| Ribozyme-mediated Labeling | O6-alkylated preQ1 derivatives, preQ1 class-I riboswitch | Cofactor-based RNA labeling | beilstein-journals.orgnih.govbeilstein-journals.org |

Strategies for RNA Alkylation and Methylation

The discovery of a preQ1 class-I riboswitch that functions as a ribozyme has significant implications for targeted RNA alkylation and methylation. beilstein-journals.orgnih.govbeilstein-journals.org This riboswitch uses 7-aminomethyl-O6-methyl-7-deazaguanine (m6preQ1) as a cofactor to catalyze its own self-methylation at a specific cytidine (B196190) residue. beilstein-journals.orgnih.govbeilstein-journals.org

This natural system provides a blueprint for developing new tools for site-specific RNA modification. By supplying tailored O6-alkylated preQ1 derivatives, it is possible to direct the alkylation of RNA molecules containing the preQ1 riboswitch aptamer. beilstein-journals.orgnih.govbeilstein-journals.org The robust synthesis of these O6-alkylated derivatives is therefore critical for advancing this technology. beilstein-journals.orgnih.govbeilstein-journals.org

This ribozyme-based strategy offers a protein-enzyme-free method for RNA modification, which is a significant advantage in many contexts. beilstein-journals.org The ability to use small, synthetic cofactor analogs to direct the chemical modification of specific RNA sequences holds great promise for studying RNA function and for developing new therapeutic approaches. beilstein-journals.orgnih.govbeilstein-journals.orgwiley.com The self-methylation activity of the preQ1 riboswitch using a methylated preQ1 derivative as a cofactor highlights the potential for using engineered riboswitch-cofactor systems for precise RNA editing. beilstein-journals.orgnih.govresearchgate.net

Potential for Modulating Nucleic Acid Properties (e.g., fluorescence quenching)

The incorporation of this compound into nucleic acid strands offers a strategic avenue for modulating their intrinsic properties, a feature of significant interest in the development of molecular probes and diagnostic tools. A noteworthy characteristic of oligonucleotides modified with 7-substituted 7-deazaguanines, such as this compound, is their ability to quench the fluorescence of intercalating dyes. nih.govresearchgate.net This phenomenon has been observed in studies utilizing the Nicking Enzyme Amplification Reaction (NEAR) for the synthesis of oligonucleotides. While the reaction is successful with 7-deazaguanine (B613801) nucleotides, the resulting modified oligonucleotides have been shown to quench the fluorescence of intercalating agents like GelRed, rendering them less visible in standard gel electrophoresis analysis. nih.govresearchgate.net

The underlying mechanism for this fluorescence quenching is believed to be an intramolecular charge transfer. seela.net In essence, the 7-deazaguanine moiety can engage in an electron transfer process with the excited state of the fluorescent dye, leading to a non-radiative decay pathway and a subsequent decrease in the observed fluorescence. This property is not merely an experimental artifact but a feature that can be harnessed for the design of specific nucleic acid detection systems.

Beyond fluorescence quenching, the introduction of this compound can significantly enhance the stability of DNA duplexes. The aminomethyl group at the 7-position introduces a positive charge into the major groove of the DNA helix. researchgate.net This tethered cation can favorably interact with the negatively charged phosphate (B84403) backbone, thereby stabilizing the duplex structure. Research has shown that the incorporation of a cationic 7-aminomethyl-7-deaza-2'-deoxyguanosine can lead to an increase in the thermal melting temperature (Tm) of the DNA duplex, indicative of enhanced stability. researchgate.net This stabilizing effect is attributed to favorable folding enthalpy and hydration. researchgate.net

The modulation of nucleic acid properties by this compound is a subject of ongoing research, with findings highlighting its potential in various biochemical and diagnostic applications.

Table 1: Effects of this compound on Nucleic Acid Properties

| Property | Observation | Potential Application | Reference |

|---|---|---|---|

| Fluorescence | Quenches the fluorescence of intercalating dyes. nih.govresearchgate.net | Development of "dark" quenchers in probe-based assays. | nih.govresearchgate.net |

| Duplex Stability | Increases the thermal stability (Tm) of DNA duplexes. researchgate.net | Enhancement of probe-target hybridization affinity. | researchgate.net |

Design of Antisense/Antigene Agents

The unique structural and chemical properties of this compound, also known as preQ1, make it an intriguing candidate for the design of novel antisense and antigene therapeutic agents. researchgate.net The primary goal in the development of such agents is to create oligonucleotides that can bind with high affinity and specificity to a target mRNA (antisense) or DNA (antigene) sequence, thereby modulating gene expression.

One of the key advantages of incorporating modified nucleobases like this compound is the potential to enhance the binding affinity and stability of the therapeutic oligonucleotide. The introduction of the aminomethyl group at the 7-position can lead to a more stable duplex with the target nucleic acid strand, as discussed in the previous section. researchgate.net This enhanced stability can translate to a more potent biological effect at lower concentrations.

Furthermore, the replacement of guanine with this compound can confer resistance to nuclease degradation. nih.gov Natural oligonucleotides are rapidly degraded by cellular nucleases, which limits their therapeutic efficacy. The modification at the 7-position can sterically hinder the approach of these enzymes, thereby increasing the in vivo half-life of the antisense or antigene agent.

Research has specifically suggested the potential of incorporating preQ1 into peptide nucleic acid (PNA) oligomers for the development of antisense and antigene agents. researchgate.net PNAs are synthetic DNA mimics with a neutral backbone, which can lead to stronger and more specific binding to target nucleic acids compared to natural oligonucleotides. The combination of the PNA backbone with the unique properties of this compound could lead to the development of highly effective and stable gene-silencing agents.

The design of such modified oligonucleotides requires careful consideration of the number and position of the modified bases to achieve the optimal balance of binding affinity, nuclease resistance, and target specificity.

Table 2: Potential Advantages of this compound in Antisense/Antigene Design

| Feature | Advantage | Mechanism | Reference |

|---|---|---|---|

| Enhanced Binding Affinity | Increased potency of the therapeutic agent. | The aminomethyl group provides a positive charge, stabilizing the duplex with the target nucleic acid. researchgate.net | researchgate.net |

| Nuclease Resistance | Increased in vivo stability and duration of action. | The modification at the 7-position can sterically block the action of cellular nucleases. nih.gov | nih.gov |

Future Research Directions and Uncharted Territories

Discovery of Novel 7-Deazapurine Derivatives and Their Biological Functions

The known diversity of 7-deazapurine modifications is expanding, moving beyond their initial characterization in tRNA to their discovery in DNA. nih.govnih.govtandfonline.com This highlights the plasticity of their biosynthetic pathways and suggests that more derivatives with unique biological roles are yet to be discovered. nih.govnih.gov

Future research will likely focus on:

Exploring Diverse Environments: Systematic screening of various organisms and environments, particularly unique ecological niches, could lead to the identification of novel 7-deazapurine structures. nih.gov

Genome Mining and Synthetic Biology: Advances in genome sequencing and bioinformatics can identify new biosynthetic gene clusters for 7-deazapurines. nih.govasm.org These clusters can then be expressed in heterologous hosts to produce and characterize the novel compounds.

Chemical Synthesis and Functional Screening: The chemical synthesis of new 7-deazapurine analogs, followed by high-throughput screening, will be crucial for discovering compounds with valuable biological activities, such as antimicrobial, antiviral, or anticancer properties. mdpi.comnih.govnih.govnih.govresearchgate.net For instance, novel 7-deazapurine derivatives incorporating isatin (B1672199) have been synthesized and shown to possess potent antiproliferative effects against various cancer cell lines. mdpi.comnih.gov

Elucidation of Remaining Uncharacterized Biosynthetic Enzymes and Pathways

While the core biosynthetic pathway of 7-deazapurines from GTP to 7-cyano-7-deazaguanine (preQ0) has been largely elucidated, several enzymes and their precise mechanisms remain uncharacterized. nih.govacs.orggrafiati.com

Key areas for future investigation include:

Characterization of "Missing" Enzymes: Identifying and characterizing the enzymes responsible for the later steps of modification, converting preQ1 into more complex derivatives found in some organisms, is a priority. theseed.orgnih.govgrantome.com This includes understanding the function of gene products like QueC, QueD, and QueE in E. coli. nih.gov

Mechanistic Studies of Known Enzymes: A deeper understanding of the catalytic mechanisms of enzymes like QueE, a radical SAM enzyme, will provide insights into the unusual chemical transformations in the pathway. acs.orggrafiati.com

Evolution of Biosynthetic Pathways: Studying the evolution of 7-deazapurine biosynthetic pathways across different domains of life can reveal how these pathways have been adapted for various biological functions. nih.gov

Exploration of 7-Deaza-7-aminomethyl-guanine in Eukaryotic Systems Beyond tRNA Modification

In eukaryotes, the function of 7-deazapurines has been primarily linked to the modification of tRNA, where queuosine (B110006) (a derivative of preQ1) plays a role in translational accuracy and efficiency. nih.govnih.govasm.org However, the discovery of these modifications in bacterial and phage DNA raises the question of their potential roles in eukaryotic DNA. nih.govnih.govoup.com

Future research should explore:

Presence in Eukaryotic DNA: Investigating whether 7-deazapurine derivatives exist as modifications in the genomic DNA of eukaryotes.

Functional Roles in Eukaryotes: If found in eukaryotic DNA, their potential roles in processes like gene regulation, DNA repair, or protection against endonucleases will need to be determined. nih.gov

Salvage Pathways in Eukaryotes: Eukaryotes obtain the queuine (B138834) base from their diet or gut microbiota. nih.govacs.org Further characterization of the salvage pathways and the transporters involved is necessary to understand the uptake and utilization of these essential micronutrients. grantome.comacs.org

Development of Advanced Methodologies for Detection and Quantification in Complex Biological Samples

The ability to accurately detect and quantify this compound and its derivatives is crucial for understanding their biological significance. Current methods, while effective, can be improved for higher sensitivity, throughput, and applicability to complex samples. mmu.ac.ukrhhz.net

Future advancements are expected in:

Mass Spectrometry-Based Techniques: Developing more sensitive and robust liquid chromatography-mass spectrometry (LC-MS) methods will allow for the detection of low-abundance derivatives in complex biological matrices. mmu.ac.ukrhhz.netresearchgate.netmdpi.com

Sequencing-Based Approaches: The application of next-generation sequencing technologies, including nanopore sequencing, offers the potential for genome-wide or transcriptome-wide mapping of 7-deazapurine modifications at single-nucleotide resolution. mmu.ac.ukrhhz.net

Electrochemical and Spectroscopic Methods: Exploring novel detection methods based on the unique electrochemical or spectroscopic properties of 7-deazapurines could provide alternative and complementary analytical tools. acs.orgacs.org High-performance liquid chromatography (HPLC) remains a valuable tool for the separation and quantification of these compounds. thepharmajournal.com

Therapeutic Potential and Drug Design Based on 7-Deazapurine Pathways and Riboswitches

The essential nature of 7-deazapurine pathways in many organisms, coupled with the discovery of riboswitches that bind preQ1, presents exciting opportunities for therapeutic development. nih.gov

Future research in this area will likely focus on:

Inhibitors of Biosynthetic Enzymes: Designing specific inhibitors of key enzymes in the 7-deazapurine biosynthetic pathway could lead to the development of novel antibiotics or other therapeutic agents. mdpi.comnih.govrsc.orgdntb.gov.ua For example, 7-deazapurine derivatives have been investigated as inhibitors of protein kinases for anticancer therapy. mdpi.comnih.gov

Targeting Riboswitches: Developing small molecules that target preQ1 riboswitches could be a strategy to control gene expression in pathogenic bacteria.

Antiviral and Antiparasitic Agents: The structural similarity of 7-deazapurine nucleosides to natural purine (B94841) nucleosides makes them promising candidates for the development of new antiviral and antiparasitic drugs. nih.govnih.govoup.com

STING Agonists: Cyclic dinucleotides containing 7-deazapurine modifications have shown potential as activators of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response against pathogens and cancer cells. xray.cz

Q & A

Basic Research Questions

Q. How is 7-Deaza-7-aminomethyl-guanine synthesized, and what are the critical steps to ensure purity?

- Methodological Answer : The synthesis involves a multi-step protocol starting from guanine derivatives. A robust method includes cyanide substitution at the 7-position of 7-deazaguanine, followed by reduction to introduce the aminomethyl group. Key steps include purification via column chromatography and crystallization to ensure purity (>99%). Crystallographic validation (e.g., X-ray diffraction) confirms structural integrity. Critical parameters include controlled pH during reduction and inert atmosphere conditions to prevent oxidation .

Q. What structural features distinguish this compound from canonical guanine, and how do these affect base pairing?

- Methodological Answer : The substitution of N7 with a carbon atom eliminates a hydrogen bond acceptor site in the major groove. The aminomethyl group introduces a cationic charge, altering electrostatic interactions. Base pairing is analyzed via UV melting curves, circular dichroism (CD), and NMR spectroscopy. For example, in duplex DNA, the modified base maintains Watson-Crick pairing with cytosine but reduces minor groove hydration, as shown by thermodynamic measurements (ΔΔG = ~-1.2 kcal/mol) .

Advanced Research Questions

Q. How can researchers design experiments to analyze the thermodynamic impact of incorporating this compound into DNA duplexes?

- Methodological Answer :

- Experimental Design :

- Synthesize oligonucleotides with site-specific this compound substitutions.

- Use UV-Vis spectroscopy to measure melting temperatures (Tm) and calculate ΔG° of duplex formation.

- Employ NMR spectroscopy (e.g., imino proton exchange rates) to assess base pair opening kinetics.

- Perform molecular dynamics (MD) simulations with restraints from NMR data to model hydration and cation interactions.

- Key Findings :

- The modified base stabilizes adjacent base pairs (e.g., A:T and G:C) by reducing solvent exchange rates (e.g., αKop for G3:C10 = 3.0 × 10⁶ vs. 4.1 × 10⁶ in unmodified DNA) .

- Thermodynamic stabilization is enthalpy-driven due to reduced entropic penalty from cation localization .

Q. What methodologies resolve contradictions in base pairing behavior when this compound is introduced into nucleic acids?

- Methodological Answer :

- Data Contradiction Analysis :

- Issue : Hoogsteen vs. Watson-Crick pairing ambiguities in modified DNA.

- Resolution : Use 19F-NMR or X-ray crystallography to detect syn/anti conformations. For example, 7-fluoro-7-deazaguanine analogues show single 19F-NMR peaks, confirming uniform anti conformations in duplexes .

- Case Study : In threose nucleic acid (TNA) aptamers, 7-deaza-7-phenylguanine substitutions eliminate Hoogsteen mispairing via steric hindrance, achieving >99% fidelity in replication .

Q. How does this compound influence the stability and function of PreQ1 riboswitches in bacterial gene regulation?

- Methodological Answer :

- Experimental Approach :

- Binding Assays : Use isothermal titration calorimetry (ITC) to measure ligand affinity (Kd ≈ nM range).

- Structural Analysis : Solve co-crystal structures of PreQ1 riboswitch-ligand complexes (e.g., PDB 3FU2) to map interaction sites.

- Key Insights :

- The aminomethyl group forms hydrogen bonds with conserved riboswitch nucleotides (e.g., U35 and C48), stabilizing the ligand-bound conformation.

- Mutagenesis studies (e.g., U35A) disrupt binding, confirming the critical role of the modified base in translational regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.